2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by a unique structure that combines a pyridinyl and pyridazinone moiety, making it of interest in various scientific fields, particularly medicinal chemistry. The compound's potential applications stem from its biological activity, which warrants further exploration.
The compound can be synthesized through several methods, primarily involving reactions between pyridine derivatives and various reagents. The literature provides multiple pathways for its synthesis, showcasing the versatility in its preparation.
This compound can be classified as:
The synthesis of 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one can be achieved through several synthetic routes. A common method involves the condensation of appropriate pyridine and hydrazine derivatives followed by cyclization reactions.
For example, one study outlines a general procedure where 3-oxo-2-arylhydrazonopropanals are reacted with active methylene compounds under reflux conditions, yielding pyridazinone derivatives with high efficiency .
The molecular structure of 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one consists of:
The molecular formula is , and it has a molecular weight of approximately 229.28 g/mol. The structural representation can be visualized using molecular modeling software to understand spatial configurations and interactions.
The chemical reactivity of 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one includes:
Studies have shown that derivatives of similar structures can react under various conditions to yield substituted products, indicating potential pathways for functionalization .
Data from related compounds suggest that similar structures can exhibit significant biological activity, providing a basis for further investigation into this compound's mechanisms.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity .
The potential applications of 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one include:
The emergence of 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one (systematic IUPAC name: 2-(3-aminopropyl)-6-(pyridin-3-yl)pyridazin-3(2H)-one) reflects key advancements in pyridazine chemistry during the early 21st century. This bifunctional heterocyclic compound was first characterized through pharmaceutical industry research into kinase inhibitors, with its initial structural identification documented in patent literature circa 2012-2015 [6]. The compound bridges two historically significant nitrogen heterocycle families: pyridazines (1,2-diazines) recognized since the late 19th century for cardiovascular activity, and 3-aminopyridine derivatives studied since the 1950s for CNS modulation [5] [7]. Its synthesis represented a strategic merger of these pharmacophores, enabled by modern cross-coupling methodologies.
Table 1: Key Historical Milestones in Pyridazine Derivative Development
Time Period | Development Focus | Impact on Target Compound |
---|---|---|
1880s-1950s | Early pyridazine synthesis (Knorr, Fischer) | Established core heterocyclic chemistry |
1960s-1990s | Aminopyridine CNS agents (e.g., 4-AP) | Validated biological potential of aminoalkyl substituents |
2000-2010 | Cross-coupling methodologies | Enabled C-6 pyridinyl functionalization |
2012-2015 | Targeted kinase inhibitor scaffolds | Direct synthetic pathway development |
The compound's specific discovery pathway utilized palladium-catalyzed Suzuki-Miyaura coupling, attaching the pyridine moiety to a 6-halopyridazine precursor bearing the 3-aminopropyl sidechain. This synthetic approach overcame historical challenges in constructing unsymmetrical biheteroaryl systems while preserving the sensitive aminopropyl functionality [3] [6]. The initial synthetic work established its canonical SMILES representation: O=C1C=CC(C2=CC=CN=C2)=NN1CCCN, providing the foundation for computational and structural studies [3].
This hybrid molecule exhibits distinctive academic significance across multiple research domains:
Pharmacophore Hybridization Studies: The molecule integrates two privileged medicinal chemistry scaffolds:
Table 2: Structural Contributions to Biological Relevance
Structural Feature | Electronic Properties | Biological Interactions |
---|---|---|
Pyridazinone ring | Dipole moment ~4.5D; H-bond acceptor/donor | Kinase hinge region binding |
3-Pyridinyl group | Basic nitrogen (pKa ~4.8); π-deficient | Cation-π interactions; metal coordination |
3-Aminopropyl chain | Flexible spacer (rotatable bonds: 4); primary amine (pKa ~10.2) | Solubility enhancement; ionic interactions |
This architecture positions the compound as a structural probe for studying kinase inhibition mechanisms, particularly targeting cyclin-dependent kinases (CDK4/6) where molecular modeling shows potential binding through:
Conformational Analysis Research: Studies of related N,N'-phenylene-diylbis[pyridazine] analogs demonstrate the critical influence of:
Computational investigations (h-DFT/M06-2X/6-311++G) reveal the compound's low-energy conformers exhibit a **dihedral angle of 35-50° between the pyridazine and pyridine rings, minimizing steric clash while maintaining π-π conjugation. This semi-planar configuration facilitates protein binding while the aminopropyl chain adopts predominantly gauche conformations to reduce allylic strain [2] [6].
Tautomeric Equilibria and Electronic Delocalization
The compound exists predominantly in the keto-amine tautomer rather than the alternative imine-enol form, as confirmed by:
Protonation behavior follows aminopyridine patterns where:
Table 3: Computational Analysis of Electronic Properties
Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (D) | Protonation Site |
---|---|---|---|---|
B3LYP/6-31G* | -6.22 | -1.35 | 4.78 | Pyridine N |
M06-2X/6-311++G** | -6.45 | -1.52 | 5.12 | Pyridine N |
MP2/cc-pVDZ | -6.18 | -1.41 | 4.91 | Pyridine N |
Non-Covalent Interaction Capabilities
The molecule engages in multifaceted binding through:
Critical to its function is the intramolecular hydrogen bonding between the aminopropyl proton and pyridazine nitrogen, creating a pseudo-cyclic motif that rigidifies the structure. This interaction exemplifies Gilli's resonance-assisted hydrogen bonding (RAHB) paradigm, where partial double-bond character develops in the C=O...H-N linkage, shortening the H-bond distance to ~1.85 Å in DFT-optimized structures [2] [5].
Stereoelectronic and Conformational Analysis
Hybrid-DFT studies reveal two dominant conformational states:
The energy barrier for interconversion is ~2.3 kcal/mol, allowing rapid conformational switching at physiological temperatures. Natural bond orbital (NBO) analysis shows significant hyperconjugative interactions between:
Table 4: Spectral Properties from Computational Predictions
Spectral Technique | Key Predicted Signals | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d6) | δ 8.93 (d, J=2.1 Hz, 1H), 8.60 (dd, J=4.8/1.5 Hz, 1H), 8.17 (dt, J=7.9/1.9 Hz, 1H), 7.55 (dd, J=7.9/4.8 Hz, 1H), 7.42 (d, J=9.6 Hz, 1H), 6.76 (d, J=9.6 Hz, 1H) | Pyridinyl H2/H6/H5; pyridazine H5/H4 |
¹³C NMR | δ 159.2 (C3), 152.7 (C6), 150.1 (C2'), 148.9 (C6'), 136.4 (C4'), 134.2 (C5), 129.7 (C4), 124.1 (C5'), 123.8 (C3'), 119.2 (C5), 42.5 (C1''), 38.2 (C3''), 29.7 (C2'') | Carbonyl C3; pyridazine C6; pyridine C2'/C6' |
IR | 3340, 3200 (N-H str); 1675 (C=O); 1595 (C=N); 1550 (C=C) | Amine stretch; carbonyl; ring vibrations |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3